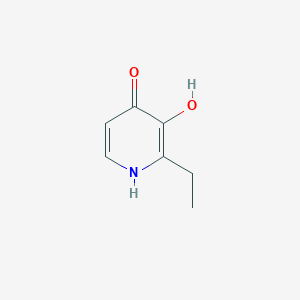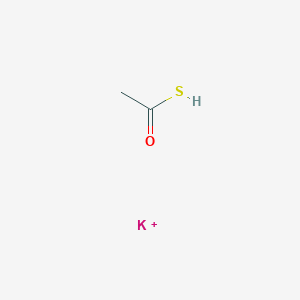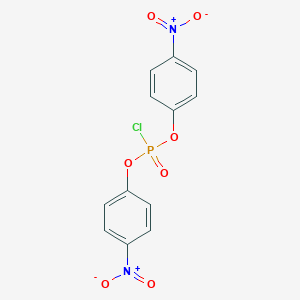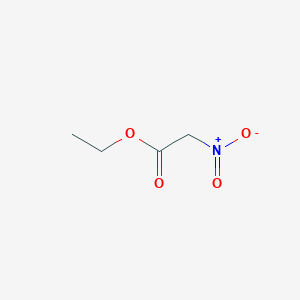
Ácido farnesiltioacético
Descripción general
Descripción
El Ácido Tioacético S-Farnesílico es un compuesto químico con la fórmula molecular C17H28O2S. Este compuesto es significativo en varios estudios bioquímicos y farmacológicos debido a su capacidad para inhibir la metilación de sustratos farnesilados y geranilgeranilados .
Aplicaciones Científicas De Investigación
El Ácido Tioacético S-Farnesílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otros compuestos.
Biología: El compuesto se utiliza para estudiar la inhibición de la metilación de proteínas y sus efectos en los procesos celulares.
Medicina: Tiene potenciales aplicaciones terapéuticas debido a su capacidad para inhibir la metilación de proteínas, que está involucrada en diversas enfermedades.
Industria: El Ácido Tioacético S-Farnesílico se utiliza en la producción de productos farmacéuticos y otros productos químicos
Mecanismo De Acción
El Ácido Tioacético S-Farnesílico ejerce sus efectos inhibiendo la metiltransferasa de proteínas isopreniladas. Esta enzima es responsable de la metilación de sustratos farnesilados y geranilgeranilados. Al inhibir esta enzima, el Ácido Tioacético S-Farnesílico evita la metilación de estos sustratos, afectando así diversos procesos celulares .
Compuestos Similares:
Cisteína S-Farnesílica: Un análogo del Ácido Tioacético S-Farnesílico con efectos inhibitorios similares sobre la metiltransferasa de proteínas.
Ácido Tioacético Geranilgeraníl: Otro análogo que inhibe la metilación de sustratos geranilgeranilados
Singularidad: El Ácido Tioacético S-Farnesílico es único debido a su inhibición específica de la metiltransferasa de proteínas isopreniladas y su capacidad para inhibir la metilación de sustratos tanto farnesilados como geranilgeranilados. Esto lo convierte en una herramienta valiosa para estudiar la metilación de proteínas y sus efectos en los procesos celulares .
Análisis Bioquímico
Cellular Effects
Farnesylthioacetic acid has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the methylation of prenylated proteins . This inhibition can lead to alterations in cell function, including changes in cell proliferation, differentiation, and apoptosis. Farnesylthioacetic acid’s impact on cellular processes makes it a valuable tool for studying the regulation of cellular functions and the role of prenylated proteins in these processes.
Molecular Mechanism
The molecular mechanism of action of farnesylthioacetic acid involves its interaction with prenylated protein methyltransferase. Farnesylthioacetic acid acts as a competitive inhibitor with respect to biotin-S-farnesyl-L-cysteine and uncompetitive with respect to S-adenosyl-L-methionine . This indicates an ordered mechanism where S-adenosyl-L-methionine binds first, followed by the binding of farnesylthioacetic acid. The inhibition of the enzyme by farnesylthioacetic acid prevents the methylation of prenylated proteins, thereby affecting their function and localization within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of farnesylthioacetic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that farnesylthioacetic acid can inhibit capacitative calcium entry into cells, which can have long-term effects on cellular signaling and function. The temporal effects of farnesylthioacetic acid are crucial for understanding its impact on cellular processes and for designing experiments that utilize this compound.
Dosage Effects in Animal Models
The effects of farnesylthioacetic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit the methylation of prenylated proteins without causing significant toxicity . At higher doses, farnesylthioacetic acid may exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolism. Understanding the dosage effects of farnesylthioacetic acid is essential for determining its therapeutic potential and safety in preclinical studies.
Metabolic Pathways
Farnesylthioacetic acid is involved in metabolic pathways related to the post-translational modification of proteins. It interacts with enzymes such as prenylated protein methyltransferase to inhibit the methylation of farnesylated and geranylgeranylated substrates . This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and function. The role of farnesylthioacetic acid in these metabolic pathways highlights its importance in regulating protein modification and cellular processes.
Transport and Distribution
The transport and distribution of farnesylthioacetic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to interact with cellular membranes and proteins, affecting its localization and accumulation within cells. Understanding the transport and distribution of farnesylthioacetic acid is crucial for determining its bioavailability and effectiveness in biochemical assays and research studies.
Subcellular Localization
Farnesylthioacetic acid’s subcellular localization is influenced by its interactions with prenylated proteins and cellular membranes . The compound can be directed to specific compartments or organelles within the cell, where it exerts its inhibitory effects on protein methylation. The subcellular localization of farnesylthioacetic acid is important for understanding its role in regulating cellular functions and for designing experiments that utilize this compound.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del Ácido Tioacético S-Farnesílico típicamente involucra la reacción del cloruro de farnesilo con ácido tioacético bajo condiciones controladas. La reacción se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio para facilitar la reacción de sustitución nucleofílica .
Métodos de Producción Industrial: La producción industrial del Ácido Tioacético S-Farnesílico sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso implica un control cuidadoso de la temperatura, la presión y el tiempo de reacción para lograr el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Ácido Tioacético S-Farnesílico experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo ácido tioacético en un grupo tiol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el grupo ácido tioacético con otros grupos funcionales
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los nucleófilos como aminas y alcoholes se pueden usar en condiciones básicas.
Productos Principales Formados:
Oxidación: Sulfóxidos y sulfonas.
Reducción: Tioles.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
S-Farnesyl Cysteine: An analog of S-Farnesyl Thioacetic Acid with similar inhibitory effects on protein methyltransferase.
Geranylgeranyl Thioacetic Acid: Another analog that inhibits the methylation of geranylgeranylated substrates
Uniqueness: S-Farnesyl Thioacetic Acid is unique due to its specific inhibition of isoprenylated protein methyltransferase and its ability to inhibit the methylation of both farnesylated and geranylgeranylated substrates. This makes it a valuable tool in studying protein methylation and its effects on cellular processes .
Propiedades
IUPAC Name |
2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWWFEVBHYESNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSCC(=O)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929149 | |
| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135784-48-4 | |
| Record name | [(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Farnesylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


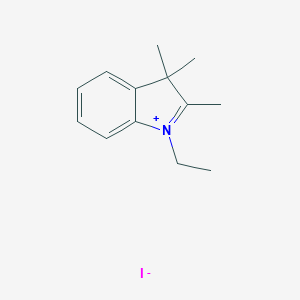



![4-[(2-Methoxyphenoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B140587.png)



![Platinum(2+);4-[10,15,20-tris(4-aminophenyl)porphyrin-22,24-diid-5-yl]aniline](/img/structure/B140595.png)
